

# Application Notes and Protocols: Quantitative Proteomics to Assess YX968 Selectivity

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## Compound of Interest

Compound Name: YX968

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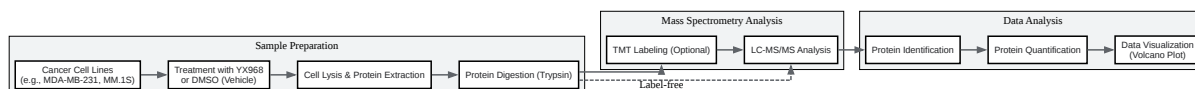
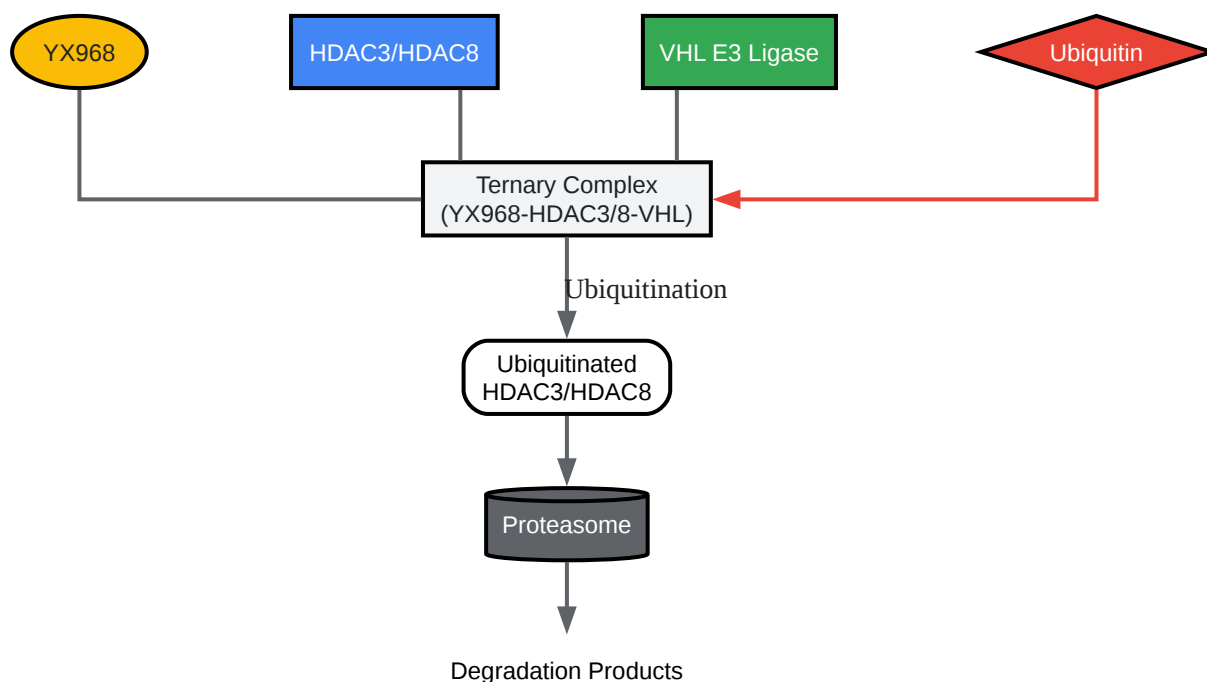
## Introduction

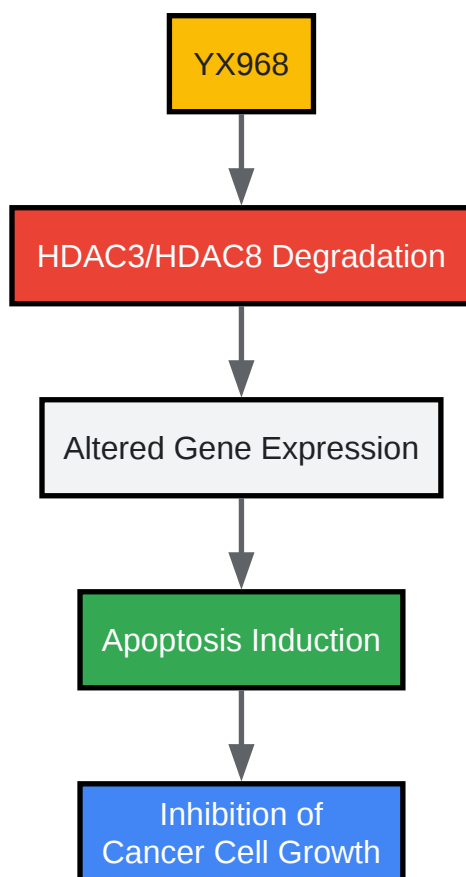
**YX968** is a novel Proteolysis-Targeting Chimera (PROTAC) that has been developed as a potent and selective dual degrader of Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8).[1][2][3] PROTACs represent a revolutionary approach in targeted therapy, inducing the degradation of specific proteins rather than merely inhibiting their enzymatic activity.[1][2] This abolishes both the enzymatic and non-enzymatic scaffolding functions of the target proteins.[1][2] Given the high degree of homology within the catalytic domains of HDAC family members, achieving isozyme-selective inhibition has been a significant challenge.[1][2] **YX968** offers a promising solution by selectively inducing the degradation of HDAC3 and HDAC8, thereby providing a valuable tool for studying their specific biological roles and as a potential therapeutic agent, particularly in oncology.[1][2][4]

Unbiased, quantitative proteomics is a critical tool for evaluating the selectivity of targeted protein degraders like **YX968**. [1][5] By quantifying thousands of proteins in an unbiased manner, researchers can confirm the intended degradation of target proteins and simultaneously identify any off-target effects. This application note provides an overview of the quantitative proteomics methodologies used to validate the selectivity of **YX968** and presents detailed protocols for these key experiments.

## Mechanism of Action of YX968

**YX968** functions by co-opting the ubiquitin-proteasome system (UPS).[5] It is a heterobifunctional molecule composed of a ligand that binds to the target proteins (HDAC3 and HDAC8), a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.[5][6] This ternary complex formation facilitates the ubiquitination of HDAC3 and HDAC8, marking them for degradation by the proteasome.[5]





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